N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as EPPA, is a novel compound with potential therapeutic applications. It belongs to the class of oxalamides and has been synthesized by researchers to study its pharmacological properties.
Mechanism of Action
The exact mechanism of action of EPPA is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. EPPA has also been reported to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
EPPA has been reported to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce inflammation and neuropathic pain. EPPA has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of mood and anxiety. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
EPPA has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in large quantities. The purity of the compound can be confirmed by analytical methods such as NMR and HPLC. EPPA has also been shown to have low toxicity in animal models. However, there are some limitations to using EPPA in lab experiments. The exact mechanism of action of the compound is not fully understood, and further research is needed to elucidate its pharmacological properties. EPPA has also not been evaluated in human clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for research on EPPA. One area of research could focus on evaluating the efficacy of the compound in human clinical trials for the treatment of anxiety, depression, and neuropathic pain. Another area of research could focus on elucidating the mechanism of action of EPPA and identifying its molecular targets. Further research could also focus on developing analogs of EPPA with improved pharmacological properties. Finally, research could focus on evaluating the safety and toxicity of EPPA in humans.
Conclusion:
In conclusion, EPPA is a novel compound with potential therapeutic applications. It has been extensively studied for its pharmacological properties, and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. EPPA has also been studied for its potential use in the treatment of neuropathic pain and inflammation. Further research is needed to evaluate its efficacy in humans, elucidate its mechanism of action, and develop analogs with improved pharmacological properties.
Synthesis Methods
EPPA can be synthesized by reacting 4-ethoxyaniline with 1-bromo-3-chloropropane in the presence of potassium carbonate to get 4-ethoxy-N-(3-chloropropyl)aniline. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of sodium hydride to get EPPA. The synthesis of EPPA has been reported in various research papers, and the purity of the compound has been confirmed by analytical methods such as NMR and HPLC.
Scientific Research Applications
EPPA has been extensively studied for its pharmacological properties. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. EPPA has also been studied for its potential use in the treatment of neuropathic pain and inflammation. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in humans.
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-2-30-21-11-9-19(10-12-21)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATVNJWQRRUDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.